molecular formula C14H22N2OS B5028381 N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide

N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide

Cat. No.: B5028381
M. Wt: 266.40 g/mol
InChI Key: QOWMAWYHDXVSSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide typically involves the reaction of 1-methylpiperidine with 5-propylthiophene-3-carboxylic acid. The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or receptors, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine moiety with a thiophene ring and a carboxamide group makes it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-3-4-13-9-11(10-18-13)14(17)15-12-5-7-16(2)8-6-12/h9-10,12H,3-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWMAWYHDXVSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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